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Compound of Interest

Compound Name: MC-Peg2-NH2

Cat. No.: B12402793 Get Quote

Introduction: MC-Peg2-NH2, also known as Maleimidocaproyl-PEG2-Amine, is a

heterobifunctional crosslinker integral to the field of bioconjugation, particularly in the

development of Antibody-Drug Conjugates (ADCs). Its structure features a maleimide group at

one end and a primary amine at the other, connected by a two-unit polyethylene glycol (PEG)

spacer. This unique architecture allows for the covalent linkage of two different molecules,

typically a protein (like an antibody) and a payload (such as a cytotoxic drug). The PEG spacer

enhances the solubility and stability of the resulting conjugate in aqueous environments. This

guide provides a comprehensive overview of the chemical properties, specifications, and

experimental protocols related to MC-Peg2-NH2 for researchers, scientists, and professionals

in drug development.

Core Chemical Properties and Specifications
MC-Peg2-NH2 is a solid compound with specific chemical and physical properties that are

critical for its application in bioconjugation. These properties are summarized in the table below.
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Property Specification

Chemical Name Maleimidocaproyl-PEG2-Amine

Synonyms MC-PEG2-Amine

CAS Number 640267-62-5[1]

Molecular Formula C16H27N3O5[1]

Molecular Weight 341.4 g/mol [1]

Purity >96%[1]

Physical Form Solid

IUPAC Name
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)-6-(2,5-

dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide

Solubility

Soluble in DMSO. Can be formulated in

PEG300, Tween 80, and Corn oil for in vivo

applications.

Storage and Handling
Store at -20°C or -80°C, protected from light and

moisture.

Spectroscopic Data (Illustrative)
While specific spectra for MC-Peg2-NH2 are not readily available in the public domain, the

expected spectral characteristics can be inferred from its structure and data for similar PEG-

containing molecules.

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the

maleimide protons, the methylene protons of the caproyl group, the repeating ethylene glycol

units of the PEG spacer, and the terminal amine group.

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons

of the maleimide and amide groups, the carbons of the PEG spacer, and the aliphatic

carbons of the caproyl chain. The chemical shifts would be influenced by the neighboring

heteroatoms (oxygen and nitrogen).[2]
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FT-IR: The infrared spectrum would be characterized by absorption bands corresponding to

the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the

maleimide and amide groups (around 1650-1750 cm⁻¹), and the C-O-C ether stretching of

the PEG chain (around 1100 cm⁻¹).

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (341.4 g/mol ) and fragmentation patterns consistent

with its structure.

Experimental Protocols
MC-Peg2-NH2 is a versatile linker used in various bioconjugation procedures. The following

are detailed methodologies for its common applications.

Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the two-step process for conjugating an antibody to a drug molecule

using MC-Peg2-NH2.

Step 1: Reaction of the Amine Group with an Activated Drug

The primary amine of MC-Peg2-NH2 is first reacted with a drug molecule that has been pre-

activated, typically as an N-hydroxysuccinimide (NHS) ester.

Materials:

MC-Peg2-NH2

NHS-activated drug

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Reaction vessel

Stirring apparatus
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Procedure:

Dissolve the NHS-activated drug in anhydrous DMF or DMSO.

In a separate vessel, dissolve MC-Peg2-NH2 in the same solvent.

Add the MC-Peg2-NH2 solution to the activated drug solution.

Add a slight molar excess of TEA or DIPEA to the reaction mixture to act as a base.

Allow the reaction to proceed at room temperature for 2-4 hours with constant stirring.

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-

MS).

Upon completion, the resulting maleimide-functionalized drug can be purified by

chromatography.

Step 2: Conjugation of the Maleimide-Functionalized Drug to an Antibody

The maleimide group of the drug-linker conjugate reacts specifically with free thiol groups on a

reduced antibody.

Materials:

Maleimide-functionalized drug (from Step 1)

Antibody

Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

Phosphate-buffered saline (PBS), pH 6.5-7.5

Desalting column

Procedure:

Dissolve the antibody in PBS.
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Add a controlled molar excess of the reducing agent (DTT or TCEP) to the antibody

solution to reduce the interchain disulfide bonds and generate free thiol groups.

Incubate the reaction at 37°C for 30-60 minutes.

Remove the excess reducing agent using a desalting column, exchanging the buffer to

PBS at pH 6.5-7.5.

Immediately add the maleimide-functionalized drug to the reduced antibody solution. A

typical molar ratio is 5-10 moles of the drug-linker per mole of antibody.

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

The reaction can be quenched by adding a thiol-containing compound like cysteine or N-

acetylcysteine.

Purify the resulting ADC using size-exclusion chromatography (SEC) or other protein

purification techniques to remove unconjugated drug-linker and other impurities.

Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its

purity and activity.

Visualizations
Logical Workflow for ADC Synthesis
The following diagram illustrates the key steps in the synthesis of an Antibody-Drug Conjugate

using MC-Peg2-NH2.
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Step 1: Linker-Drug Conjugation

Step 2: Antibody Conjugation
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Caption: Workflow for the two-step synthesis of an ADC using MC-Peg2-NH2.

Reaction Mechanism of Functional Groups
The utility of MC-Peg2-NH2 lies in the specific reactivity of its two terminal functional groups.
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Amine Reaction Maleimide Reaction
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Caption: Reaction mechanisms of the amine and maleimide groups of MC-Peg2-NH2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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